![molecular formula C25H26N4O2S B2885337 4-甲基-N-(4-(4-苯基哌嗪-1-羰基)-5,6-二氢-4H-环戊[d]噻唑-2-基)苯甲酰胺 CAS No. 942005-01-8](/img/structure/B2885337.png)

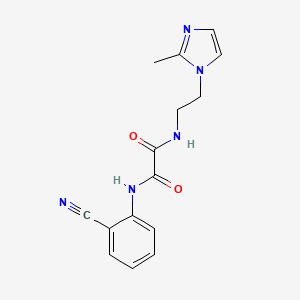

4-甲基-N-(4-(4-苯基哌嗪-1-羰基)-5,6-二氢-4H-环戊[d]噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis

The reaction of 3-1 with bis(2-chloroethyl)amine hydrochloride was carried out in diethylene glycol monomethyl ether and the corresponding phenylpiperazine (4-1) was obtained .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .科学研究应用

抗菌和抗结核活性

对类似化合物的研究,特别是具有苯基哌嗪衍生物的化合物,在新型抗菌剂的开发中显示出巨大的希望。例如,研究表明,某些 4-苯基哌嗪衍生物对厌氧菌(包括革兰氏阴性菌和革兰氏阳性菌)表现出很高的抗菌活性,尽管它们对需氧菌无活性。这些化合物在体外对标准 H37Rv 菌株和从结核病患者中分离出的菌株也表现出抗结核活性,最低抑菌浓度 (MIC) 值在 12.5–100µg/mL 范围内 (Pancechowska-Ksepko 等人,2008)。

抗癌活性

相关化合物的构思和合成导致了潜在抗癌剂的发现。合成了一系列取代的苯甲酰胺,并评估了它们对多种癌细胞系的抗癌活性,包括 MCF-7(乳腺癌)、A549(肺癌)、Colo-205(结肠癌)和 A2780(卵巢癌)。这些化合物表现出中等至优异的抗癌活性,一些衍生物显示出的活性高于参考药物依托昔,突出了它们作为有效抗癌剂的潜力 (Ravinaik 等人,2021)。

抗病毒活性

另一个重要的应用领域是抗病毒研究。已经合成并测试了新型基于苯甲酰胺的衍生物的抗甲型流感病毒活性,特别是针对亚型 H5N1,通常称为禽流感。本研究中的某些化合物表现出显着的抗病毒活性,在体外将病毒的存在降低了 85-65%。这表明此类化合物在开发新型抗病毒药物方面可能具有价值,为治疗对人类危险的流感毒株提供了希望 (Hebishy 等人,2020)。

结构和构象研究

含有 N-甲基哌嗪以及苯基和 N-杂环取代基等元素的化合物的结构多样性为探索生化相互作用和分子构象提供了丰富的领域。已经进行研究以合成和分析这些化合物的能谱、结构和构象特征。此类研究提供了对这些化合物在溶液中的分子行为的见解,有助于更深入地了解它们在药物化学和药物设计中的潜在应用 (Iriepa 和 Bellanato,2013)。

作用机制

Target of Action

Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s likely that it interacts with its targets in a manner similar to other anti-tubercular agents, possibly by inhibiting essential enzymes or disrupting key metabolic pathways in the bacteria .

Biochemical Pathways

Given its potential anti-tubercular activity, it may interfere with the metabolic pathways of mycobacterium tuberculosis, leading to bacterial death .

Pharmacokinetics

Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra, suggesting that they may have favorable pharmacokinetic properties .

Result of Action

Based on its potential anti-tubercular activity, it may lead to the death of mycobacterium tuberculosis cells .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the pH and dielectric constant of the medium, the cavity size of the host, the chemical characteristics of the substituents in the guest entity, and the presence/absence of metal cations can all impact the efficacy and stability of the compound .

未来方向

The future directions of research on this compound could involve further exploration of its antimicrobial and anticancer activities, as well as its potential use as a lead compound for rational drug designing . Further studies could also investigate the distinctive modes of antibiotic activity of small molecules when used in conjunction with a cell penetrating peptide .

属性

IUPAC Name |

4-methyl-N-[4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O2S/c1-17-7-9-18(10-8-17)23(30)27-25-26-22-20(11-12-21(22)32-25)24(31)29-15-13-28(14-16-29)19-5-3-2-4-6-19/h2-10,20H,11-16H2,1H3,(H,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXTUPIXXBABLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethoxyphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2885259.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2885260.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2885261.png)

![1-[(3,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)-3-methylpiperidine-3-carboxamide](/img/structure/B2885264.png)

![N-(3,5-dimethylphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2885269.png)

![(4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2885270.png)

![6-allyl-N-(3,4-dimethoxyphenethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2885274.png)